molecular formula C14H14N2O3 B11854621 N-(5-Methylisoxazol-3-yl)isochroman-1-carboxamide

N-(5-Methylisoxazol-3-yl)isochroman-1-carboxamide

Cat. No.: B11854621
M. Wt: 258.27 g/mol
InChI Key: XCIOLYGZEXKEJL-UHFFFAOYSA-N
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Description

N-(5-Methylisoxazol-3-yl)isochroman-1-carboxamide is a compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methylisoxazol-3-yl)isochroman-1-carboxamide typically involves the formation of the isoxazole ring followed by the attachment of the isochroman-1-carboxamide moiety. One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring. The reaction conditions often include the use of a base such as sodium bicarbonate (NaHCO₃) at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to ensure high yield and purity. This can include the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Chemical Reactions Analysis

Types of Reactions

N-(5-Methylisoxazol-3-yl)isochroman-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(5-Methylisoxazol-3-yl)isochroman-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Methylisoxazol-3-yl)isochroman-1-carboxamide involves its interaction with specific molecular targets. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Methylisoxazol-3-yl)isochroman-1-carboxamide is unique due to its specific combination of the isoxazole ring and the isochroman-1-carboxamide moiety. This unique structure allows for specific interactions and applications that are not possible with other similar compounds.

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-3,4-dihydro-1H-isochromene-1-carboxamide

InChI

InChI=1S/C14H14N2O3/c1-9-8-12(16-19-9)15-14(17)13-11-5-3-2-4-10(11)6-7-18-13/h2-5,8,13H,6-7H2,1H3,(H,15,16,17)

InChI Key

XCIOLYGZEXKEJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2C3=CC=CC=C3CCO2

Origin of Product

United States

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